3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-1-methyl-2,5-pyrrolidinedione
Overview
Description
Benzothiazole is a heterocyclic compound, which is aromatic and contains a five-membered ring composed of one sulfur and one nitrogen atom . Benzothiazole and its derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
Benzothiazole is a bicyclic system with multiple applications. Its aromaticity makes it relatively stable; although, as a heterocycle, it has reactive sites, which allow for functionalization .Chemical Reactions Analysis
Benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes in various conditions . For example, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzothiazole derivative would depend on its exact structure. For example, 4-(1,3-benzothiazol-2-yl)butanoic acid is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .Scientific Research Applications
Luminescent Properties
Benzothiazole derivatives, including the compound , have been studied for their luminescent properties . These compounds show different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process . They can exhibit bright blue-violet, green, and orange emission in aggregated states .
White Light Emission
These luminescent properties have been applied in the creation of white light-emitting devices . By doping these compounds into a polymer matrix at a certain proportion, an emission that lies at the saturated white-light region with CIE chromaticity coordinates of (0.31, 0.32) was obtained .
Biological Applications
Benzothiazole derivatives have been found to have a range of potential biological uses . They have been studied as fibroblast growth factor antagonists , autotaxin inhibitors , inhibitors of Wnt antagonist DKK , and inhibitors of cytosolic phospholipase A2α .
Antimicrobial Applications
Compounds containing thiazole moieties have been used as antimicrobial drugs . They have shown effectiveness against a variety of bacterial and fungal infections .
Anticancer Applications
Thiazole derivatives have also been studied for their potential anticancer properties . They have shown promise in inhibiting the growth of cancer cells in laboratory settings .
Anti-Alzheimer Applications
Research has indicated that thiazole derivatives may have potential applications in the treatment of Alzheimer’s disease . They have shown anti-Alzheimer properties in some studies .
Antihypertensive Applications
Thiazole derivatives have been used as antihypertensive agents . They have shown effectiveness in reducing high blood pressure .
Antioxidant Applications
Thiazole derivatives have been studied for their antioxidant properties . They have shown potential in neutralizing harmful free radicals in the body .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to inhibit various targets such asDprE1 , acetylcholinesterase (AChE) , and Aβ 1-42 aggregation .
Mode of Action
For instance, they have shown to inhibit DprE1 , an essential enzyme for the survival of Mycobacterium tuberculosis . They also inhibit AChE and Aβ 1-42 aggregation , which are associated with Alzheimer’s disease .
Biochemical Pathways
For instance, they inhibit the biosynthesis of prostaglandins , which are derived from arachidonic acid .
Pharmacokinetics
The inhibitory concentrations of newly synthesized benzothiazole derivatives were compared with standard reference drugs, suggesting some level of bioavailability .
Result of Action
Benzothiazole derivatives have shown significant inhibition potency againstM. tuberculosis and modest to strong inhibition of AChE and Aβ 1-42 aggregation .
Action Environment
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, suggesting that the compound’s action may be influenced by the synthetic environment .
Future Directions
Benzothiazole derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of benzothiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
properties
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-methylpyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-19-15(21)10-13(17(19)22)20-8-6-11(7-9-20)16-18-12-4-2-3-5-14(12)23-16/h2-5,11,13H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMWJEAXXMAONJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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